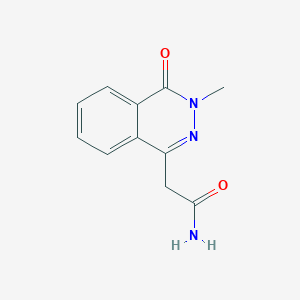![molecular formula C24H18N4O3 B12463321 2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazoline core, a pyridine ring, and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-(pyridin-4-yl)quinazoline with a suitable propylating agent, followed by cyclization with isoindole-1,3-dione. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various hydroquinazoline compounds .
Aplicaciones Científicas De Investigación
2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-3-(pyridin-4-yl)quinazoline: Shares the quinazoline core but lacks the isoindole moiety.
Isoindole-1,3-dione derivatives: Similar structure but different substituents on the isoindole ring.
Uniqueness
2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE is unique due to its combination of quinazoline, pyridine, and isoindole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C24H18N4O3 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-[3-(4-oxo-3-pyridin-4-ylquinazolin-2-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18N4O3/c29-22-17-6-1-2-7-18(17)23(30)27(22)15-5-10-21-26-20-9-4-3-8-19(20)24(31)28(21)16-11-13-25-14-12-16/h1-4,6-9,11-14H,5,10,15H2 |
Clave InChI |
HXNOPSINZTXAJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC=C4C(=O)N3C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


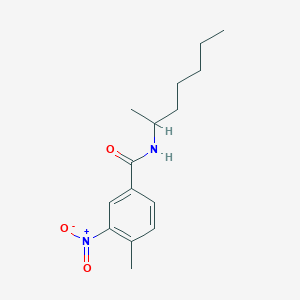
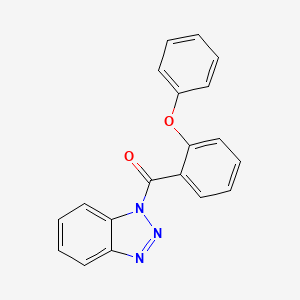
![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)
![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)
![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)

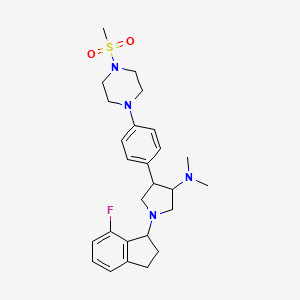
![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
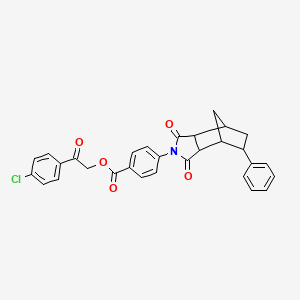

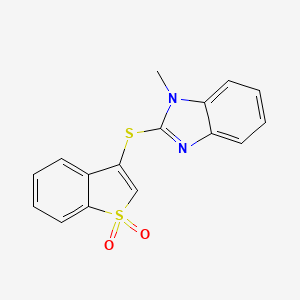
![4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
